Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]thiazolo[5,4-c]pyridin-2-yl]-
Overview
Description
Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]thiazolo[5,4-c]pyridin-2-yl]- is a complex organic compound that features a cyclopropane ring, a carboxamide group, and a thiazolo[5,4-c]pyridine moiety
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes .
Mode of Action
Based on the structure–activity relationship (sar) of 1,3,4-thiadiazole scaffold, it was concluded that electron-withdrawing group increases the activity . This suggests that the compound may interact with its targets through a mechanism involving electron transfer .
Biochemical Pathways
These could include pathways involved in inflammation, viral replication, and cell proliferation .
Pharmacokinetics
The lipophilicity of similar compounds has been studied, suggesting that these compounds may have good membrane permeability, which could influence their absorption and distribution .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that this compound may also have the ability to inhibit the growth of certain microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]thiazolo[5,4-c]pyridin-2-yl]- typically involves multi-step organic synthesis. The process begins with the formation of the cyclopropane ring, followed by the introduction of the carboxamide group. The thiazolo[5,4-c]pyridine moiety is then synthesized and attached to the cyclopropane ring through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]thiazolo[5,4-c]pyridin-2-yl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Cyclopropanecarboxamide derivatives: Compounds with similar structural features but different substituents on the cyclopropane ring or carboxamide group.
Thiazolo[5,4-c]pyridine derivatives: Compounds with variations in the thiazolo[5,4-c]pyridine moiety, leading to different biological activities and properties.
Uniqueness: Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]thiazolo[5,4-c]pyridin-2-yl]- is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties
Biological Activity
Cyclopropanecarboxamide derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications. The compound Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]thiazolo[5,4-c]pyridin-2-yl]- is a notable member of this class. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure featuring a cyclopropanecarboxamide core linked to a thiazolo[5,4-c]pyridine moiety. The presence of a thiadiazole group enhances its biological activity by potentially stabilizing interactions with biological targets.
- Enzyme Inhibition : Preliminary studies indicate that the compound acts as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in various cellular processes including growth and metabolism. By inhibiting PI3K, the compound may disrupt signaling pathways associated with cancer cell proliferation.
- Cellular Effects : In vitro studies have shown that the compound can influence cellular processes such as apoptosis and cell cycle regulation. Its interaction with PI3K leads to altered gene expression and metabolic pathways.
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. In particular:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer) cells. IC50 values ranged from 0.56 μM to 1.59 μM across different cell lines .
Cell Line | IC50 Value (μM) |
---|---|
A549 | 1.59 |
H460 | 0.72 |
HT-29 | 0.56 |
Study 1: PI3K Inhibition
A study conducted to evaluate the inhibitory effects of the compound on PI3K revealed stable inhibitory activity at nanomolar concentrations. This suggests that the compound could serve as a lead for developing new anticancer therapies targeting PI3K pathways.
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of similar compounds indicates that modifications to the thiazole and pyridine rings can enhance biological potency. Compounds with electron-withdrawing groups on phenyl rings showed improved anticancer activity, highlighting the importance of molecular design in drug development .
Properties
IUPAC Name |
N-[5-(4-methylthiadiazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c1-7-11(23-18-17-7)13(21)19-5-4-9-10(6-19)22-14(15-9)16-12(20)8-2-3-8/h8H,2-6H2,1H3,(H,15,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHIUAONGBZSQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101105078 | |
Record name | Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]thiazolo[5,4-c]pyridin-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101105078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351659-01-2 | |
Record name | Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]thiazolo[5,4-c]pyridin-2-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351659-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxamide, N-[4,5,6,7-tetrahydro-5-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]thiazolo[5,4-c]pyridin-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101105078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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